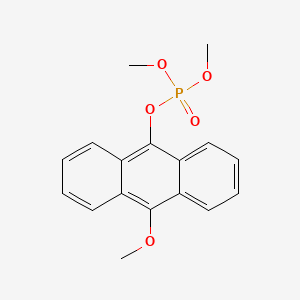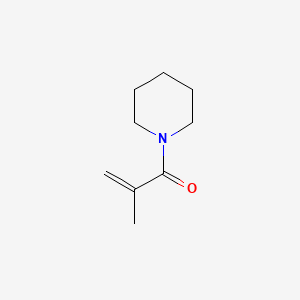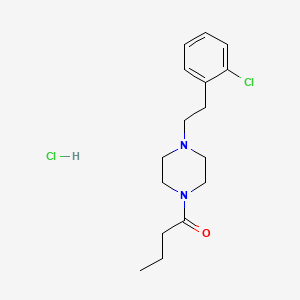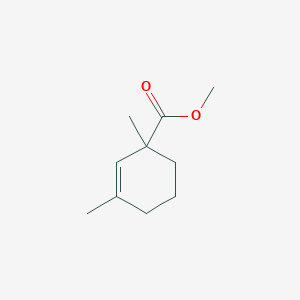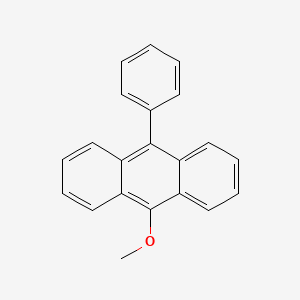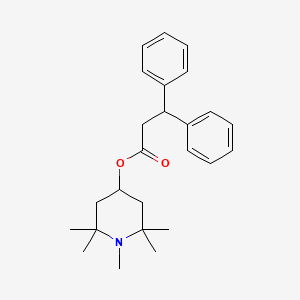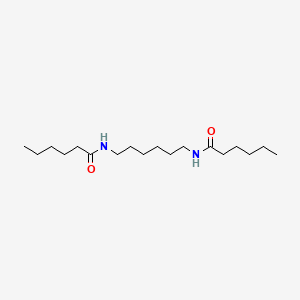
Hexanamide, N,N'-1,6-hexanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanamide, N,N’-1,6-hexanediylbis- is a chemical compound with the molecular formula C14H28N2O2. It is a type of amide, specifically a diamide, where two hexanamide groups are connected by a hexanediyl linker. This compound is known for its applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanamide, N,N’-1,6-hexanediylbis- can be synthesized through a reaction between hexanediamine and hexanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanediamine+2Hexanoyl chloride→Hexanamide, N,N’-1,6-hexanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N’-1,6-hexanediylbis- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanamide, N,N’-1,6-hexanediylbis- undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted amides.
Aplicaciones Científicas De Investigación
Hexanamide, N,N’-1,6-hexanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexanamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar structure with ethyl groups on the hexanamide.
N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Contains benzyl and amino groups.
N,N’-1,6-hexanediylbis(butanamide): Shorter carbon chain in the amide groups.
Uniqueness
Hexanamide, N,N’-1,6-hexanediylbis- is unique due to its specific hexanediyl linker and the properties it imparts. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
Número CAS |
21150-81-2 |
|---|---|
Fórmula molecular |
C18H36N2O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-[6-(hexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-9-13-17(21)19-15-11-7-8-12-16-20-18(22)14-10-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
FEEWLVLWKFQOFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCCCCCNC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



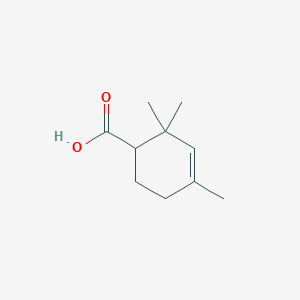
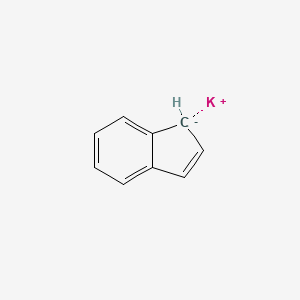
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)

![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
